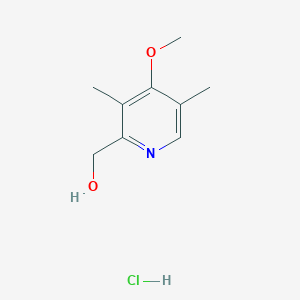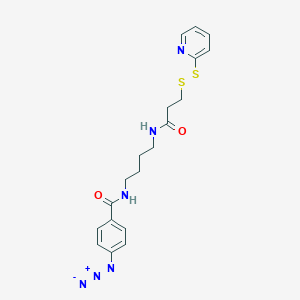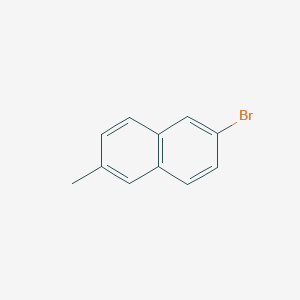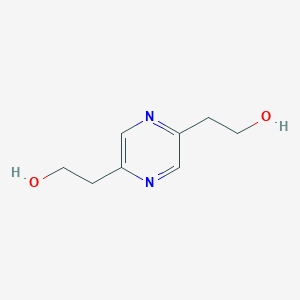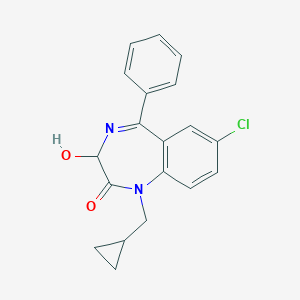
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclopropene fatty acid derivative that can be synthesized using a variety of methods. In
Applications De Recherche Scientifique
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has anti-cancer properties and can inhibit the growth of cancer cells. Another area of research is in the field of neuroscience. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can protect neurons from damage and improve cognitive function.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors that are involved in cellular signaling pathways. This modulation can result in the inhibition of cell growth and the protection of neurons from damage.
Effets Biochimiques Et Physiologiques
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research involving Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate. One area of research is in the development of new cancer treatments. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a component of combination therapies or in combination with other anti-cancer agents. Another area of research is in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a neuroprotective agent or as a component of combination therapies. Finally, studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in other areas of research such as immunology and infectious diseases.
Méthodes De Synthèse
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can be synthesized using a variety of methods. One common method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a strong base such as sodium hydride. Both methods result in the formation of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate with high yields.
Propriétés
Numéro CAS |
156733-09-4 |
|---|---|
Nom du produit |
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
Formule moléculaire |
C25H46O2 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
InChI |
InChI=1S/C25H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22-24(23)20-21-25(26)27-2/h3-22H2,1-2H3 |
Clé InChI |
BOQAVOFHBWZJBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
Autres numéros CAS |
156733-09-4 |
Synonymes |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate methyl ODC-propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



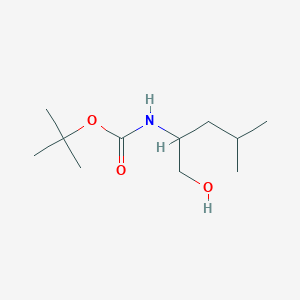
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
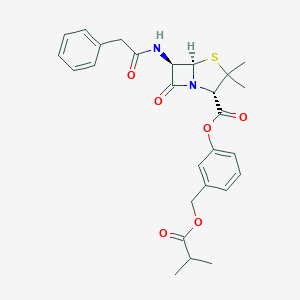

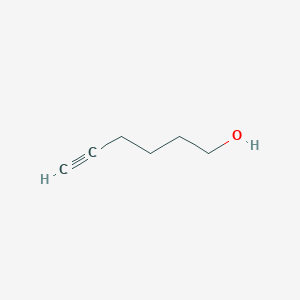
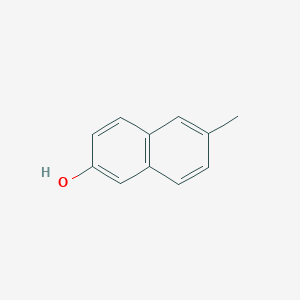
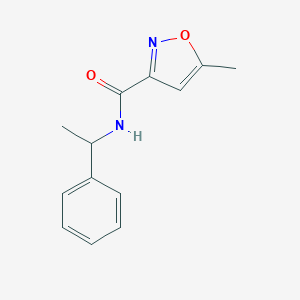
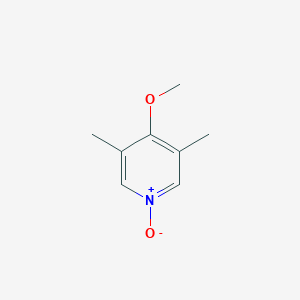
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
